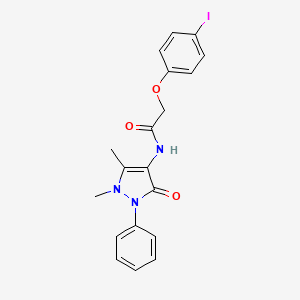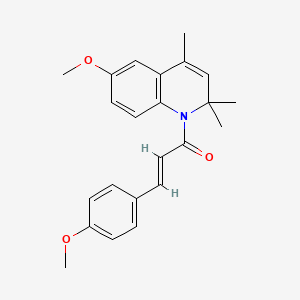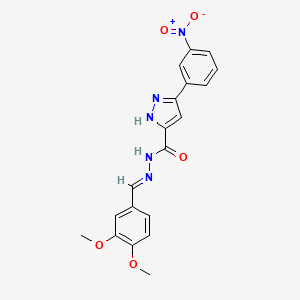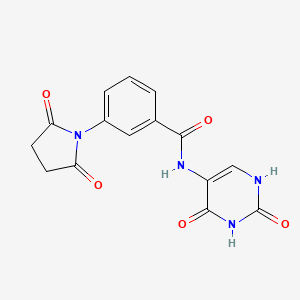![molecular formula C15H9FN2O2S B11648138 4-Fluoro-N-(4-oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-benzamide](/img/structure/B11648138.png)
4-Fluoro-N-(4-oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(4-oxo-3,4-dihidro-benzo[e][1,3]tiazin-2-ilideno)-benzamida es un compuesto orgánico complejo que pertenece a la clase de derivados de benzotiazina. Este compuesto se caracteriza por la presencia de un átomo de flúor, un grupo benzamida y una porción de benzotiazina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Fluoro-N-(4-oxo-3,4-dihidro-benzo[e][1,3]tiazin-2-ilideno)-benzamida normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Núcleo de Benzotiazina: El núcleo de benzotiazina se puede sintetizar mediante la ciclación de precursores apropiados en condiciones ácidas o básicas.
Introducción del Átomo de Flúor: El átomo de flúor se puede introducir mediante la fluoración electrófila utilizando reactivos como la N-fluorobenzenosulfonimida (NFSI) o Selectfluor.
Formación del Grupo Benzamida: El grupo benzamida se puede introducir a través de una reacción de amidación utilizando una amina y un derivado de ácido carboxílico apropiados.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas mencionadas anteriormente para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y plataformas de síntesis automatizadas para agilizar el proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Fluoro-N-(4-oxo-3,4-dihidro-benzo[e][1,3]tiazin-2-ilideno)-benzamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El átomo de flúor se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores en condiciones controladas de temperatura y disolvente.
Sustitución: Nucleófilos como aminas, tioles o haluros en presencia de catalizadores y disolventes adecuados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
4-Fluoro-N-(4-oxo-3,4-dihidro-benzo[e][1,3]tiazin-2-ilideno)-benzamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y la química medicinal.
Industria: Se utiliza en el desarrollo de nuevos materiales, catalizadores y otras aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 4-Fluoro-N-(4-oxo-3,4-dihidro-benzo[e][1,3]tiazin-2-ilideno)-benzamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a Enzimas: Inhibición o activación de enzimas específicas involucradas en vías metabólicas.
Interacción con Receptores: Modulación de la actividad del receptor para influir en la señalización y función celular.
Alteración de la Expresión Génica: Afecta la expresión de genes involucrados en varios procesos biológicos.
Comparación Con Compuestos Similares
4-Fluoro-N-(4-oxo-3,4-dihidro-benzo[e][1,3]tiazin-2-ilideno)-benzamida se puede comparar con otros compuestos similares, como:
Derivados de Benzotiazina: Compuestos con núcleos de benzotiazina similares pero diferentes sustituyentes.
Benzamidas Fluoradas: Compuestos con grupos benzamida similares pero diferentes patrones de sustitución de flúor.
Derivados de Tiazina: Compuestos con anillos de tiazina pero diferentes grupos funcionales.
Propiedades
Fórmula molecular |
C15H9FN2O2S |
|---|---|
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
4-fluoro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide |
InChI |
InChI=1S/C15H9FN2O2S/c16-10-7-5-9(6-8-10)13(19)17-15-18-14(20)11-3-1-2-4-12(11)21-15/h1-8H,(H,17,18,19,20) |
Clave InChI |
LLXRHWMYQMGCDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N=C(S2)NC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propan-2-yl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11648061.png)
![Ethyl 5-acetyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11648063.png)
![5-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11648066.png)


![(6Z)-6-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648088.png)

![(5E)-5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648098.png)
![(4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11648102.png)
![(5E)-5-(3-ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648106.png)
![Propan-2-yl 2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11648110.png)
![5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[4-(propan-2-yl)benzyl]aniline](/img/structure/B11648121.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11648131.png)

